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molecular formula C10H10N4O B8814814 3-methyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine CAS No. 52943-85-8

3-methyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Cat. No. B8814814
M. Wt: 202.21 g/mol
InChI Key: PKNDMLXSFRJDDY-UHFFFAOYSA-N
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Patent
US06645258B2

Procedure details

To a solution of 17.3 g (0.1 mol) of 5-amino-3-methyl-1-phenylpyrazole in 200 cm3 of absolute ethanol were added dropwise 0.5 cm3 of 12 N hydrochloric acid and then 13.5 cm3 of isoamyl nitrite, at 0° C. The solution was then warmed to and left at room temperature for 4 hours. An orange-coloured solid crystallized out. This solid was filtered off on a sinter funnel and washed with 100 cm3 of isopropyl ether. After drying under vacuum at room temperature, 17 g of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole were obtained in the form of an orange-coloured solid, the melting point of which was from 202 to 204° C.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.Cl.[N:15](OCCC(C)C)=[O:16]>C(O)C>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[N:15]=[O:16]

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to and
CUSTOM
Type
CUSTOM
Details
An orange-coloured solid crystallized out
FILTRATION
Type
FILTRATION
Details
This solid was filtered off on a sinter funnel
WASH
Type
WASH
Details
washed with 100 cm3 of isopropyl ether
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=NN1C1=CC=CC=C1)C)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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